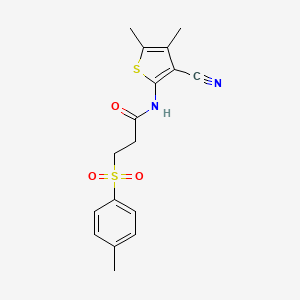

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

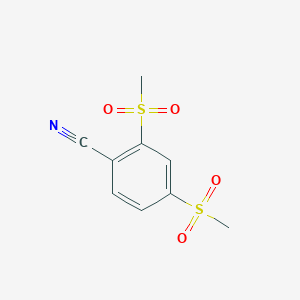

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide, also known as Compound 1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called c-Met, which is involved in cell growth, migration, and invasion.

Scientific Research Applications

Synthesis and Conformational Studies

Research into the synthesis of quadruply aza-bridged, cofacial bis(5,10,15,20-tetraphenylporphyrins) has shown the use of tosyl and cyano groups in high dilution reactions to produce dimers with preferred conformational structures. These structures are illustrated using molecular models, highlighting the potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide in facilitating the synthesis of complex molecular structures with specific conformational preferences (Bookser & Bruice, 1991).

Cyanation of Heteroarenes

The direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF) as both reagent and solvent has been explored, indicating a method for preparing aryl nitriles. This showcases an application of cyanide-derived compounds, potentially including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide, in the synthesis of organically relevant structures (Ding & Jiao, 2011).

Cytotoxic Evaluation and Topoisomerase Inhibition

A study on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems has revealed significant cytotoxicity and topoisomerase II inhibitory activity, suggesting a potential role for related compounds, like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide, in the development of anticancer therapies (Gomez-Monterrey et al., 2011).

Novel Cyanation Methods

An innovative protocol for cyanation at arene C-H bonds employing N,N-dimethylformamide and ammonia highlights a new approach to introduce cyano groups into aromatic compounds, potentially enhancing the synthesis capabilities for compounds like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide (Kim & Chang, 2010).

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-11-4-6-14(7-5-11)24(21,22)9-8-16(20)19-17-15(10-18)12(2)13(3)23-17/h4-7H,8-9H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCBIQCZRHCCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)